1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
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Overview
Description
1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is a chemical compound characterized by its complex molecular structure, which includes a piperazine ring, a dichlorobenzenesulfonyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. The dichlorobenzenesulfonyl group is introduced through a sulfonylation reaction, and the dimethylphenyl group is added via a subsequent substitution reaction. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. Continuous flow chemistry and automated systems are often employed to maintain consistency and efficiency. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions.
Substitution: Nucleophilic substitution reactions are common, with reagents like sodium hydride (NaH) and various alkyl halides. These reactions are usually conducted in aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.
Scientific Research Applications
1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its interaction with various biomolecules and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical reactions. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.
Comparison with Similar Compounds
1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is compared with other similar compounds to highlight its uniqueness:
2,5-Dichlorobenzenesulfonyl chloride: Similar in structure but lacks the piperazine and dimethylphenyl groups.
4-(2,4-Dimethylphenyl)piperazine: Lacks the dichlorobenzenesulfonyl group.
Other piperazine derivatives: These compounds may have different substituents on the piperazine ring, leading to varied properties and applications.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-13-3-6-17(14(2)11-13)21-7-9-22(10-8-21)25(23,24)18-12-15(19)4-5-16(18)20/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZZDXIHCRKRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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